Bis(4-nitrobenzyl) phosphorochloridate
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Overview
Description
Bis(4-nitrobenzyl) phosphorochloridate is a chemical compound with the molecular formula C14H12ClN2O7P. It is known for its use in various chemical reactions and research applications. The compound is characterized by the presence of two 4-nitrobenzyl groups attached to a phosphorochloridate moiety, making it a versatile reagent in organic synthesis .
Preparation Methods
The synthesis of Bis(4-nitrobenzyl) phosphorochloridate typically involves a multi-step reaction. One common method includes the reaction of Tris(4-nitrobenzyl) phosphate with phosphorus pentachloride (PCl5) in the presence of a solvent such as chloroform (CHCl3). The reaction proceeds through the formation of intermediate compounds, ultimately yielding this compound .
Chemical Reactions Analysis
Bis(4-nitrobenzyl) phosphorochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino groups, and the compound can also participate in oxidation reactions.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form phosphoric acid derivatives
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-nitrobenzyl) phosphorochloridate is utilized in various scientific research fields:
Biology: The compound is used in the modification of biomolecules, such as nucleotides and peptides, to study their functions and interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents and drug delivery systems.
Industry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of Bis(4-nitrobenzyl) phosphorochloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles, such as hydroxyl or amino groups, to form phosphate esters or amides. This reaction is facilitated by the presence of the electron-withdrawing nitro groups, which enhance the electrophilicity of the phosphorus atom, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Bis(4-nitrobenzyl) phosphorochloridate can be compared with other phosphorylating agents, such as:
- Bis(2-chloroethyl) phosphorochloridate
- Bis(4-methoxybenzyl) phosphorochloridate
- Bis(4-nitrophenyl) phosphorochloridate
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to the presence of nitro groups, which enhance its reactivity and make it suitable for specific synthetic applications .
Properties
IUPAC Name |
1-[[chloro-[(4-nitrophenyl)methoxy]phosphoryl]oxymethyl]-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN2O7P/c15-25(22,23-9-11-1-5-13(6-2-11)16(18)19)24-10-12-3-7-14(8-4-12)17(20)21/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRFBFTXYUVGAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN2O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391660 |
Source
|
Record name | BIS(4-NITROBENZYL) PHOSPHOROCHLORIDATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57188-46-2 |
Source
|
Record name | BIS(4-NITROBENZYL) PHOSPHOROCHLORIDATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57188-46-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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